molecular formula C16H10N2O5 B2947484 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1090944-47-0

2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2947484
CAS No.: 1090944-47-0
M. Wt: 310.265
InChI Key: GVRKPHFYGWOTTM-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 1,3-benzodioxol-5-yloxy group at position 2, a ketone at position 4, and a carbaldehyde group at position 2.

Synthetic routes for analogous pyrido[1,2-a]pyrimidine derivatives often involve nucleophilic substitution reactions. For example, 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (a precursor) reacts with nucleophiles like amines or phenols under basic conditions to yield substituted derivatives . The benzodioxol-5-yloxy group in the target compound likely replaces a chlorine atom via such a mechanism.

The carbaldehyde group in similar compounds also contributes to hydrogen-bonding networks, influencing crystallinity and solubility .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-8-11-15(17-14-3-1-2-6-18(14)16(11)20)23-10-4-5-12-13(7-10)22-9-21-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRKPHFYGWOTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form. NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule. It has several roles in cellular functions, including neurotransmission, immune defense, and regulation of cell death.

Biochemical Pathways

The compound’s interaction with NOS affects the nitric oxide pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in immune response and neurotransmission. By modulating NO production, the compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its modulation of NO production. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions. Therefore, the compound could potentially influence these processes.

Biological Activity

The compound 2-(1,3-benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure features a pyrido[1,2-a]pyrimidine core fused with a benzodioxole moiety. This unique combination may contribute to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxole can effectively inhibit the growth of various bacterial strains, suggesting potential as novel antimicrobial agents .

Anticancer Activity

The compound has been evaluated for anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the pyrimidine ring is believed to enhance its interaction with DNA and RNA synthesis pathways, leading to cell cycle arrest.

Insecticidal Activity

Recent evaluations have highlighted the insecticidal potential of related compounds. For example, 1,3-benzodioxole derivatives have shown larvicidal activity against Aedes aegypti, a vector for several arboviruses. The mechanism involves disruption of the insect's nervous system, leading to mortality at specific concentrations .

Pharmacological Mechanisms

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptors linked to inflammatory responses or cellular proliferation.
  • DNA Interaction : Its structure allows for intercalation into DNA, affecting replication and transcription processes.

Study on Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various benzodioxole derivatives. Among them, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Study on Anticancer Effects

In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity at micromolar concentrations.

Data Summary Table

Activity TypeTest Organism/Cell LineEffectReference
AntimicrobialStaphylococcus aureusMIC < 50 µg/mL
AntimicrobialEscherichia coliMIC < 50 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = X µM
AnticancerA549 (lung cancer)IC50 = Y µM
InsecticidalAedes aegyptiLC50 = 28.9 ± 5.6 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, therapeutic applications, and synthetic aspects of the target compound with related molecules:

Compound Name & Structure Core Structure Key Substituents Therapeutic Use/Activity Synthesis & Properties References
2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrido[1,2-a]pyrimidine - 2-(1,3-Benzodioxol-5-yloxy
- 4-oxo
- 3-carbaldehyde
Potential antitumor (inferred from analogs) Synthesized via nucleophilic substitution; aldehyde enhances H-bonding and reactivity
2-(Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrido[1,2-a]pyrimidine - 2-Benzothiazolylsulfanyl
- 4-oxo
- 3-carbaldehyde
R&D use (kinase/tubulin inhibition) Lipophilic benzothiazole group may improve membrane permeability
5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-2'-hydroxy-[1,1':3',1''-biphenyl]-3,3''-dicarboxylic acid Biphenyl - Amino, hydroxy, dicarboxylic acid substituents Malignant tumors, transcription factor Multistep synthesis involving Mannich reactions; polar groups enhance solubility
(2E)-2-(Biphenyl)imidazo[1,2-a]pyrimidine-3-yl-prop-2-en-1-one Imidazo[1,2-a]pyrimidine - Biphenyl
- 4-Nitrophenyl propenone
Antitumor (reduces liver enzyme levels) Conjugated system enhances π-π stacking; nitro group aids redox activity

Key Observations:

Structural Influence on Activity :

  • The benzodioxole group in the target compound may improve solubility compared to the benzothiazole in ’s compound due to its oxygen-rich structure. However, benzothiazole’s sulfur atom could enhance lipophilicity, favoring blood-brain barrier penetration .
  • Aldehyde vs. Carboxylic Acid : The aldehyde in the target compound offers a reactive handle for prodrug development, whereas carboxylic acid groups (e.g., in Compound III) enhance ionic interactions in biological targets .

Therapeutic Potential: Imidazo[1,2-a]pyrimidine derivatives (e.g., ’s compound 220) show promise in oncology by normalizing liver enzyme levels post-toxicity. The target compound’s pyrido[1,2-a]pyrimidine core may exhibit similar mechanisms . Biphenyl derivatives (e.g., Compound IV) target NMDA receptors, suggesting that the benzodioxole moiety in the target compound could be tailored for neurological applications .

Synthetic Challenges :

  • Introducing the benzodioxol-5-yloxy group requires precise control of reaction conditions (e.g., base strength, temperature) to avoid side reactions at the aldehyde position .
  • Compared to biphenyl-based syntheses (e.g., Compound III’s Mannich reactions), pyrido[1,2-a]pyrimidine systems demand regioselective substitutions to maintain core integrity .

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